5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride
Description
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride (CAS: 1160250-99-6) is a halogenated benzoyl chloride derivative with the molecular formula C₁₅H₁₂BrClO₂ and a molar mass of 339.61 g/mol. It features a bromine atom at the 5-position of the benzoyl ring and a 3-methylbenzyl ether group at the 2-position. This compound is classified as an IRRITANT, reflecting its reactive acyl chloride functionality . Its structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds.
Properties
IUPAC Name |
5-bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO2/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXUNXUYAUHVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224386 | |
| Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-99-6 | |
| Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid
-
- 5-Bromo-2-hydroxybenzoic acid (commercially available or synthesized via bromination of 2-hydroxybenzoic acid derivatives)
- 3-Methylbenzyl chloride (or bromide)
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Solvent: Dimethylformamide (DMF) or acetone
-
- The phenolic hydroxyl group of 5-bromo-2-hydroxybenzoic acid is deprotonated by the base.
- The nucleophilic phenolate attacks the alkyl halide (3-methylbenzyl chloride) in an SN2 reaction.
- The reaction is typically conducted at 60–80°C under reflux for 12–24 hours to ensure complete etherification.
- After completion, the reaction mixture is cooled and acidified to precipitate the product.
- Purification involves recrystallization (ethanol/water mixtures) or column chromatography.
-
- Yields are generally high (>80%) when stoichiometry and reaction time are optimized.
- Purity is confirmed by HPLC (>95%) and spectroscopic methods.
Conversion to 5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride
-
- Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
- Catalytic amount of N,N-dimethylformamide (DMF) to activate the chlorinating agent
- Solvent: Anhydrous dichloromethane or chloroform
-
- The benzoic acid derivative is suspended in anhydrous solvent.
- Thionyl chloride is added dropwise under an inert atmosphere (e.g., nitrogen).
- The reaction mixture is refluxed for 2–4 hours until gas evolution ceases, indicating completion.
- Excess thionyl chloride and solvent are removed under reduced pressure.
- The acid chloride is obtained as a colorless to pale yellow solid or oil, used immediately or stored under anhydrous conditions.
-
- The reaction must be conducted under dry conditions to prevent hydrolysis.
- The acid chloride is moisture-sensitive and should be handled with care.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Etherification | 5-Bromo-2-hydroxybenzoic acid, 3-methylbenzyl chloride, K₂CO₃, DMF | 60–80°C (reflux) | 12–24 hours | 80–90 | Recrystallization/Chromatography |
| Acid chloride formation | Thionyl chloride, catalytic DMF, DCM | Reflux (40–50°C) | 2–4 hours | 85–95 | Vacuum distillation / Drying |
Research Findings and Optimization Notes
- Base selection: Potassium carbonate is preferred for mild conditions, while sodium hydride can increase reaction rates but requires stricter handling.
- Solvent effects: DMF is favored for its polarity and ability to solubilize both reactants; acetone is an alternative but may give lower yields.
- Reaction monitoring: Thin-layer chromatography (TLC) is used to monitor etherification progress; disappearance of phenol spot indicates completion.
- Purity confirmation: High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is standard for purity assessment.
- Spectroscopic characterization:
- ¹H NMR: Aromatic protons appear between δ 7.0–8.0 ppm; benzylic methylene protons near δ 5.0 ppm; methyl group at δ ~2.3 ppm.
- ¹³C NMR: Carbonyl carbon at δ ~165–170 ppm; benzylic and aromatic carbons as expected.
- IR spectroscopy: Acid chloride shows characteristic C=O stretch near 1800 cm⁻¹; ether C–O–C stretch near 1250 cm⁻¹.
- Safety: Chlorination reactions release corrosive gases (SO₂, HCl); must be performed in a fume hood with appropriate PPE.
Industrial Production Considerations
- Scale-up involves:
- Use of larger reactors with efficient stirring and temperature control.
- Continuous flow chlorination to improve safety and yield.
- Automated purification systems to handle large batches.
- Optimization of bromination and etherification steps to minimize byproducts such as di-substituted or unreacted starting materials.
- Waste management protocols for halogenated solvents and reagents.
Chemical Reactions Analysis
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-bromo-2-[(3-methylbenzyl)oxy]benzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include bases like potassium carbonate, thionyl chloride for chlorination, and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride serves as a reactive intermediate in organic synthesis. The acyl chloride functionality allows it to participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups into organic molecules. This property is crucial for synthesizing more complex structures required in pharmaceutical research.
Medicinal Chemistry
In medicinal chemistry, this compound acts as an important intermediate for developing potential pharmaceutical agents. Its ability to acylate nucleophilic sites on proteins and peptides makes it valuable for creating drug candidates that may exhibit therapeutic effects against various diseases .
Proteomics
The compound is utilized as a reagent for modifying proteins and peptides, aiding in studies related to protein structure and function. By introducing specific chemical modifications, researchers can investigate the roles of different amino acids in protein interactions and stability .
Case Studies and Research Findings
Research has demonstrated that derivatives synthesized from this compound exhibit promising biological activities. For instance, studies involving its use in proteomics have shown that modifications can enhance protein stability or alter interactions with other biomolecules, which is critical for understanding disease mechanisms and developing therapeutic strategies .
Additionally, compounds derived from this benzoyl chloride have been evaluated for their efficacy in targeting specific pathways involved in diseases such as cancer and diabetes, demonstrating potential applications in drug development .
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is utilized in proteomics research to label or modify proteins and peptides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl Chloride (CAS: 1160250-54-3)
- Molecular Formula : C₁₅H₁₂BrClO₂ (identical to the target compound).
- Molar Mass : 339.61 g/mol.
- Key Difference : The methyl group on the benzyl ether is at the 2-position instead of the 3-position.
- Impact: Positional isomerism can alter steric and electronic effects.
Halogen-Substituted Analogues
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl Chloride (CAS: 1160250-17-8)
- Molecular Formula : C₁₄H₉BrCl₂O₂.
- Molar Mass : 360.03 g/mol.
- Key Difference : A chlorine atom replaces the methyl group on the benzyl ring.
- Impact : The electron-withdrawing chlorine atom increases the electrophilicity of the acyl chloride, enhancing reactivity toward nucleophiles like amines or alcohols. This contrasts with the electron-donating methyl group in the target compound, which may slow reaction kinetics .
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride (CAS: 1160260-46-7)
- Molecular Formula : C₁₄H₉Cl₂FO₂.
- Molar Mass : 299.12 g/mol.
- Key Differences :
- Benzoyl Ring : Bromine (target) vs. chlorine.
- Benzyl Group : 3-fluorobenzyl vs. 3-methylbenzyl.
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl Chloride (CAS: 1160250-23-6)
- Molecular Formula : C₁₄H₉BrCl₂O₂.
- Molar Mass : 360.0 g/mol.
- Key Difference : Chlorine at the 2-position on the benzyl group.
- Commercial Availability: Priced at $150/100 mg (Santa Cruz Biotechnology), indicating its niche applications in medicinal chemistry .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride | 1160250-99-6 | C₁₅H₁₂BrClO₂ | 339.61 | 3-methylbenzyl, 5-Br |
| 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride | 1160250-54-3 | C₁₅H₁₂BrClO₂ | 339.61 | 2-methylbenzyl, 5-Br |
| 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride | 1160250-17-8 | C₁₄H₉BrCl₂O₂ | 360.03 | 3-chlorobenzyl, 5-Br |
| 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride | 1160260-46-7 | C₁₄H₉Cl₂FO₂ | 299.12 | 3-fluorobenzyl, 5-Cl |
Table 2: Reactivity and Commercial Data
| Compound Name | Reactivity Trend | Commercial Price (100 mg) | Supplier |
|---|---|---|---|
| This compound | Moderate (electron-donating CH₃) | N/A | N/A |
| 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride | High (electron-withdrawing Cl) | $150 | Santa Cruz Biotech |
| 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride | Moderate (steric hindrance) | $150 | Combi-Blocks |
Biological Activity
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride is a compound with significant potential in medicinal chemistry due to its unique structure and reactivity. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₂BrClO₂, with a molecular weight of 339.62 g/mol. The compound features a bromine atom at the 5-position and a benzoyl chloride functional group, which enhances its reactivity compared to similar compounds. This structural uniqueness allows for various synthetic applications in pharmaceutical development.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Bromination : Introduction of the bromine atom.
- Formation of Benzoyl Chloride : Reacting with appropriate reagents to form the benzoyl chloride group.
- Ether Linkage : Connecting the 3-methylbenzyl group through an ether linkage.
These methods allow for efficient production, making it suitable for further chemical transformations and biological investigations.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, compounds with halogen substituents have demonstrated significant antibacterial and antifungal activities against various strains. The following table summarizes some findings related to the antimicrobial activity of similar compounds:
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | Bacillus mycoides | 0.0048 |
| Compound C | C. albicans | 0.039 |
These results suggest that halogenated compounds can effectively inhibit bacterial growth, indicating that this compound may possess similar properties .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific molecular targets within microbial cells. The presence of the benzoyl chloride moiety suggests potential reactivity with nucleophiles in biological systems, which could lead to disruption of essential cellular processes.
Case Studies
In a notable study involving structurally related compounds, researchers found that modifications in the side chains significantly influenced the biological efficacy against Mycobacterium tuberculosis (M. tb). For example, analogues with enhanced lipophilicity showed improved potency in vitro and in vivo, suggesting that similar modifications could be explored for this compound .
Q & A
Q. What are the established synthetic routes for 5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride, and what are their key optimization parameters?
- Methodological Answer : Synthesis typically involves sequential halogenation and acylation steps. For example:
Halogenation : Introduce bromine at the 5-position of a substituted phenol derivative using brominating agents like (N-bromosuccinimide) under radical initiation .
Etherification : React the brominated phenol with 3-methylbenzyl chloride in the presence of a base (e.g., ) to form the benzyloxy group.
Acylation : Convert the carboxylic acid intermediate to the acyl chloride using or , with strict moisture control .
- Key Parameters : Reaction temperature (40–60°C for acylation), solvent choice (anhydrous ), and stoichiometric excess of (1.5–2.0 eq.) to ensure complete conversion.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- NMR :
- -NMR : Look for the aromatic protons (δ 7.2–8.0 ppm), the methyl group on the benzyl substituent (δ ~2.3 ppm, singlet), and the methine proton adjacent to the ether oxygen (δ ~5.1 ppm) .
- -NMR : Confirm the acyl chloride carbonyl (δ ~170 ppm) and the benzyloxy quaternary carbon (δ ~70 ppm).
- IR : Strong absorption at ~1770 cm (C=O stretch of acyl chloride) and ~1250 cm (C-O-C ether stretch) .
- Mass Spectrometry : Molecular ion peak at ~338 (M) and fragmentation patterns consistent with loss of (~338 → 281).
Q. What are the primary safety considerations when handling this compound, based on its structural analogs?
- Methodological Answer :
- Reactivity : The acyl chloride group is moisture-sensitive and reacts violently with water, releasing HCl gas. Use anhydrous conditions and inert atmospheres (e.g., ) .
- Toxicity : Structural analogs like benzoyl chloride show limited carcinogenic potential in animal studies but require handling as probable carcinogens (IARC Group 2A). Use fume hoods, PPE (nitrile gloves, lab coat), and avoid inhalation .
- Storage : Store in sealed containers under argon at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting data regarding the carcinogenic potential of benzoyl chloride derivatives be reconciled in risk assessment?
- Methodological Answer :
- Data Analysis : While benzotrichloride shows clear carcinogenicity in mice (lung/skin tumors), benzoyl chloride lacks significant evidence in animal models. This discrepancy arises from differences in metabolic activation: benzoyl chloride is rapidly hydrolyzed to benzoic acid, reducing bioactivity, whereas benzotrichloride forms stable DNA adducts .
- Risk Mitigation : Prioritize in vitro genotoxicity assays (e.g., Ames test) and monitor hydrolysis kinetics under physiological conditions to assess residual hazard .
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model the electrophilicity of the acyl chloride group. The electron-withdrawing bromine and ether substituents increase the partial positive charge on the carbonyl carbon, enhancing reactivity toward amines or alcohols .
- Molecular Dynamics : Simulate solvent effects (e.g., vs. ) on reaction rates, focusing on steric hindrance from the 3-methylbenzyloxy group .
Q. How does the steric and electronic profile of the 3-methylbenzyloxy group influence regioselectivity in subsequent reactions?
- Methodological Answer :
- Steric Effects : The 3-methyl group creates steric bulk, directing nucleophilic attack to the less hindered para position of the benzene ring. This is confirmed by -NMR tracking of reaction intermediates .
- Electronic Effects : The ether oxygen donates electron density via resonance, activating the ortho/para positions. However, bromine’s electron-withdrawing nature counterbalances this, leading to mixed selectivity. Competitive experiments with model nucleophiles (e.g., aniline vs. phenol) can quantify these effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
